Galactooligosaccharides (GOS) are non-digestible oligosaccharides classified as prebiotics. [, ] Prebiotics, in general, are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. [] GOS are composed of a chain of galactose units, typically ranging from two to eight units, linked to a terminal glucose molecule. [] They are commonly found in human milk and have gained significant attention for their potential health benefits, particularly in promoting gut health and immune function. [, ]
Future Directions
Elucidating Structure-Function Relationships: Further research is needed to understand the specific effects of different GOS structures (chain length, glycosidic linkages) on gut microbiota composition, immune function, and host health outcomes. [] This knowledge will facilitate the development of tailor-made GOS products with specific health benefits.
Exploring Synergistic Effects with Other Prebiotics and Probiotics: Investigating the combined effects of GOS with other prebiotics, such as fructooligosaccharides and inulin, or with probiotics, could lead to the development of more effective synbiotic formulations for improving gut health. [, ]
Related Compounds
1. Lactose* Compound Description: Lactose is a disaccharide sugar composed of galactose and glucose subunits. It is a naturally occurring sugar found in milk and dairy products. Lactose serves as a primary substrate for the enzymatic production of galactooligosaccharides. * Relevance: Lactose is the precursor molecule for the production of galactooligosaccharides through enzymatic transgalactosylation reactions catalyzed by β-galactosidases. [, , , , , ]
2. Allolactose * Compound Description: Allolactose is a disaccharide isomer of lactose, differing in the glycosidic linkage between the galactose and glucose units. It acts as an inducer of the lac operon in bacteria, stimulating the production of enzymes involved in lactose metabolism. * Relevance: Allolactose is a significant byproduct during the enzymatic synthesis of galactooligosaccharides from lactose. Its presence in the final product profile can vary depending on the enzyme and reaction conditions employed. [, ]
3. 6-Galactobiose * Compound Description: 6-Galactobiose is a disaccharide consisting of two galactose units linked by a β(1 → 6) glycosidic bond. It is a prebiotic disaccharide, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the colon. * Relevance: 6-Galactobiose is a major product of transgalactosylation reactions during galactooligosaccharide synthesis using β-galactosidases with high transgalactosylation activity. Its presence contributes to the prebiotic properties of galactooligosaccharides. []
4. 4'-Galactosyllactose* Compound Description: 4'-Galactosyllactose is a trisaccharide, meaning it consists of three sugar units. This compound is formed by adding a galactose molecule to lactose.* Relevance: 4'-Galactosyllactose acts as an intermediate product during the enzymatic production of galactooligosaccharides from lactose. The accumulation of this trisaccharide, alongside other larger oligosaccharides, can affect the properties and efficacy of the final galactooligosaccharide mixture. []
5. 3′-Galactosyl-lactose * Compound Description: 3′-Galactosyl-lactose is a trisaccharide formed by the addition of a galactose unit to the lactose molecule through a β(1 → 3) glycosidic linkage.* Relevance: This trisaccharide is a significant component of the galactooligosaccharide mixture produced by certain β-galactosidases, particularly those from Pantoea anthophila strains. The presence of β(1 → 3) linkages in galactooligosaccharides is desirable due to their enhanced stability and bifidogenic properties. []
6. 6-Galactotriose * Compound Description: 6-Galactotriose is a trisaccharide composed of three galactose units linked through β(1 → 6) glycosidic bonds. * Relevance: Similar to 6-Galactobiose, 6-Galactotriose is a significant product formed during the synthesis of galactooligosaccharides by β-galactosidases. The production of these β(1 → 6)-linked galactooligosaccharides contributes to the prebiotic properties of the final product. []
7. 3′-Galactosyl-allolactose* Compound Description: 3′-Galactosyl-allolactose is a trisaccharide formed through the addition of a galactose molecule to allolactose by a β(1 → 3) linkage. * Relevance: This trisaccharide, alongside other β(1 → 3) linked galactooligosaccharides, is a significant component of the final product profile when using certain β-galactosidases, such as those from Pantoea anthophila. Their presence can impact the stability and prebiotic effects of the galactooligosaccharide mixture. []
8. 6′-Galactosyl-lactose * Compound Description: 6′-Galactosyl-lactose is a trisaccharide consisting of a galactose unit linked to the lactose molecule through a β(1 → 6) glycosidic bond. * Relevance: This trisaccharide is another product detected in the galactooligosaccharide mixture produced by various β-galactosidases. The formation of such trisaccharides, alongside other larger oligosaccharides, influences the overall composition and potential prebiotic activity of the final galactooligosaccharide product. []
9. Raffinose * Compound Description: Raffinose is a trisaccharide composed of galactose, glucose, and fructose units. It is found in various plants, particularly legumes, and can contribute to flatulence in humans due to its indigestibility.* Relevance: Raffinose, along with stachyose, can be present in significant amounts in plant-based food ingredients and can impact the digestibility and sensory properties of the final product. Enzymatic treatments using α-galactosidases are often employed to hydrolyze these galactooligosaccharides, reducing their flatulence-causing potential and improving product quality. [, , ]
10. Stachyose* Compound Description: Stachyose is a tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit. It is found in similar plant sources as raffinose and can also contribute to flatulence in humans. * Relevance: Similar to raffinose, stachyose is often targeted for enzymatic hydrolysis using α-galactosidases during food processing to mitigate its flatulence-causing effects and enhance product digestibility. The presence or absence of stachyose can be a crucial factor in determining the suitability of galactooligosaccharide-containing ingredients in food formulations. [, , ]
11. Verbascose* Compound Description: Verbascose is a pentasaccharide consisting of three galactose units, one glucose unit, and one fructose unit. It is another member of the raffinose family of oligosaccharides and is also found in plants.* Relevance: Although present in lower quantities compared to raffinose and stachyose, verbascose can still contribute to the flatulence potential of food products containing galactooligosaccharides. []
12. β-1,3-Galactooligosaccharides* Compound Description: β-1,3-Galactooligosaccharides are a class of oligosaccharides composed of galactose units linked by β(1 → 3) glycosidic bonds. They are recognized as the structural element in arabinogalactan proteins (AGPs) responsible for binding to Yariv reagents. []* Relevance: The ability of β-1,3-galactooligosaccharides, particularly those with a degree of polymerization greater than five, to interact with Yariv reagents highlights their structural importance in AGPs and their potential as targets for specific binding studies. This interaction also distinguishes them from β-1,6-galactooligosaccharides, which do not exhibit such binding affinity. []
13. β-1,6-Galactooligosaccharides* Compound Description: β-1,6-Galactooligosaccharides are oligosaccharides composed of galactose units linked through β(1 → 6) glycosidic bonds. These oligosaccharides are commonly found as side chains in certain plant polysaccharides.* Relevance: Unlike β-1,3-galactooligosaccharides, β-1,6-galactooligosaccharides do not show significant interaction or precipitation with Yariv reagents. This difference in reactivity with Yariv highlights the structural specificity required for this interaction and provides a basis for distinguishing between different types of galactooligosaccharides. []
14. Transgalactooligosaccharides (TOS)* Compound Description: Transgalactooligosaccharides are a type of prebiotic oligosaccharide produced through the enzymatic activity of β-galactosidase from specific sources, such as Aspergillus oryzae. These oligosaccharides are composed of galactose units linked in various configurations, often containing β-linkages. * Relevance: Transgalactooligosaccharides have gained significant attention for their prebiotic potential. Research suggests they can selectively promote the growth of beneficial bacteria like Bifidobacteria in the gut, leading to improved gut health. Additionally, transgalactooligosaccharides have demonstrated potential in modulating immune responses and influencing metabolic processes in the body. [, , , , ]
15. Fructooligosaccharides (FOS)* Compound Description: Fructooligosaccharides are prebiotic oligosaccharides composed of fructose units linked by β(2 → 1) glycosidic bonds. They are naturally found in various fruits and vegetables and are also commercially produced from sucrose using enzymatic processes.* Relevance: Fructooligosaccharides are known for their prebiotic effects, stimulating the growth and activity of beneficial bacteria in the gut, particularly Bifidobacteria and Lactobacilli. They are often used in combination with other prebiotics, such as galactooligosaccharides, to achieve synergistic effects on gut health. Studies have investigated the potential benefits of fructooligosaccharides in improving mineral absorption, modulating immune function, and reducing the risk of certain diseases. [, , , , , ]
16. Xylo-oligosaccharides (XOS)* Compound Description: Xylo-oligosaccharides are prebiotic oligosaccharides composed of xylose units linked by β(1 → 4) glycosidic bonds. They are derived from the breakdown of xylan, a major hemicellulose component found in plant cell walls.* Relevance: Xylo-oligosaccharides have shown promise as prebiotic agents, promoting the growth of beneficial bacteria in the gut and contributing to improved gut health. They are often incorporated into food and feed products as functional ingredients to enhance their nutritional value and provide potential health benefits. Studies have demonstrated the potential of xylo-oligosaccharides in improving intestinal function, modulating immune responses, and promoting overall health. [, , , ]
Overview
4'-Galactooligosaccharide is a type of galactooligosaccharide, which is a carbohydrate composed of galactose units linked by glycosidic bonds. These compounds are primarily synthesized from lactose, a disaccharide sugar found in milk, through enzymatic reactions involving β-galactosidases. 4'-Galactooligosaccharide, specifically, is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria and enhancing digestive health.
Source
The primary source for the production of 4'-galactooligosaccharide is lactose, which can be derived from whey or other dairy products. Various microorganisms, particularly certain strains of bacteria and yeast, are utilized for the enzymatic conversion of lactose into galactooligosaccharides. Notable sources include Bacillus circulans and Kluyveromyces lactis, both of which produce β-galactosidase enzymes that facilitate this conversion.
Classification
4'-Galactooligosaccharide falls under the broader category of oligosaccharides, specifically galactooligosaccharides. These compounds are classified based on the number of monosaccharide units they contain, typically ranging from 3 to 10 units. The classification can also be based on their structural characteristics and the specific glycosidic linkages involved.
Synthesis Analysis
Methods
The synthesis of 4'-galactooligosaccharide primarily involves enzymatic hydrolysis of lactose using β-galactosidase enzymes. There are several methods for synthesizing these oligosaccharides:
Batch Fermentation: This method involves fermenting lactose with microorganisms that produce β-galactosidase. The fermentation conditions (temperature, pH) are optimized to maximize yield.
Immobilized Enzyme Technology: In this approach, β-galactosidase is immobilized on solid supports to enhance stability and reusability during the synthesis process.
Microwave-Assisted Synthesis: Focused microwave irradiation can be employed to improve reaction rates and yields by providing uniform heating.
Technical Details
The synthesis process typically requires controlling various parameters such as enzyme concentration, substrate concentration (lactose), temperature, and pH to optimize the yield of 4'-galactooligosaccharide. For instance, maintaining a temperature around 40 °C and a pH between 6.0 to 7.0 is often effective.
Molecular Structure Analysis
Structure
The molecular structure of 4'-galactooligosaccharide consists of multiple galactose units linked together through β(1→4) and/or β(1→6) glycosidic bonds. The specific arrangement and number of these units can vary depending on the synthesis conditions and the source of the enzyme used.
Data
The molecular formula for 4'-galactooligosaccharide can be represented as CnH2nOn, where n corresponds to the number of galactose units in the chain. The precise molecular weight will depend on the degree of polymerization.
Chemical Reactions Analysis
Reactions
The primary chemical reaction involved in the formation of 4'-galactooligosaccharide is the transglycosylation reaction catalyzed by β-galactosidase. In this reaction:
Lactose is hydrolyzed to release glucose and galactose.
Galactose can then react with another lactose molecule to form oligosaccharides.
Technical Details
The reaction conditions (temperature, pH) play a crucial role in determining the specificity and yield of the desired oligosaccharides. For example, higher temperatures may favor oligosaccharide formation over simple hydrolysis.
Mechanism of Action
Process
The mechanism by which 4'-galactooligosaccharides exert their prebiotic effects involves several processes:
Fermentation: These oligosaccharides are fermented by beneficial gut microbiota, leading to the production of short-chain fatty acids that promote gut health.
Modulation of Gut Microbiota: By selectively stimulating the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, they help maintain a balanced gut microbiome.
Data
Research indicates that consumption of galactooligosaccharides can significantly increase populations of beneficial gut bacteria while reducing harmful strains.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white or off-white powder.
Solubility: Soluble in water; solubility may vary based on molecular weight and degree of polymerization.
Taste: Generally sweet due to the presence of galactose.
Chemical Properties
Stability: Stable under acidic conditions but may degrade at high temperatures or extreme pH levels.
Reactivity: Can participate in Maillard reactions when heated with proteins, potentially affecting flavor and color in food applications.
Applications
Scientific Uses
4'-Galactooligosaccharides have numerous applications in food science and nutrition:
Prebiotic Ingredient: Widely used in functional foods to promote gut health.
Food Industry: Added to dairy products, infant formulas, and dietary supplements for their health benefits.
Research Applications: Studied for their potential effects on metabolic health, immune function, and gastrointestinal disorders.
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